2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide
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Description
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H12N4O3S2 and its molecular weight is 360.41. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
A study by Gangjee et al. (2008) highlights the synthesis of compounds, including those similar to 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide, as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds showed significant potency, with one being the most potent dual inhibitor known at the time, demonstrating the potential of this chemical scaffold in cancer therapy Gangjee et al., 2008.
Antitumor Activity
Hafez and El-Gazzar (2017) explored the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The majority of synthesized compounds displayed potent anticancer activity comparable to doxorubicin against several human cancer cell lines, underscoring the potential of thieno[2,3-d]pyrimidin-4-yl derivatives in cancer treatment Hafez & El-Gazzar, 2017.
Antimicrobial Activity
Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, including compounds related to the structure , and tested them for antimicrobial activities. Some of these compounds showed promising in vitro antimicrobial effects, suggesting a potential application in combating microbial infections Abdel-rahman et al., 2002.
Synthesis of N-Heteroaryl Derivatives
El Azab and Elkanzi (2014) reported on the synthesis and characterization of new compounds derived from thieno[d]pyrimidines. Their work demonstrates the versatility of thieno[2,3-d]pyrimidin-4-yl scaffolds in the synthesis of various heteroaryl derivatives, which could have multiple pharmacological applications El Azab & Elkanzi, 2014.
Analgesic and Anti-inflammatory Properties
Sondhi et al. (2009) explored the synthesis of pyrimidine derivatives for their anti-inflammatory and analgesic activities. While the focus was not directly on this compound, the study highlights the potential of related compounds in the development of new therapeutic agents for pain and inflammation Sondhi et al., 2009.
Properties
IUPAC Name |
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S2/c1-9-6-10-14(16-8-17-15(10)24-9)23-7-13(20)18-11-4-2-3-5-12(11)19(21)22/h2-6,8H,7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFICQGFVRHJACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.